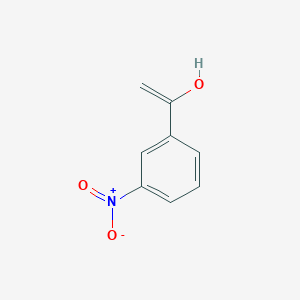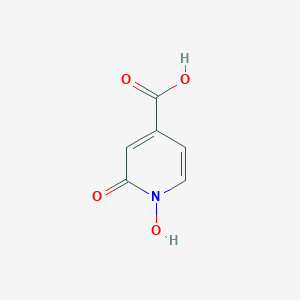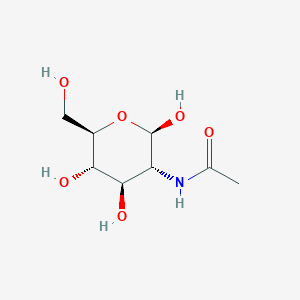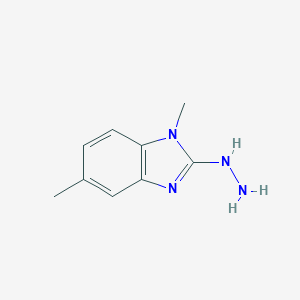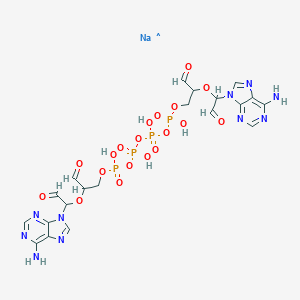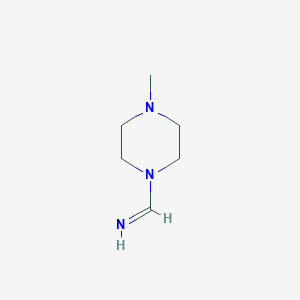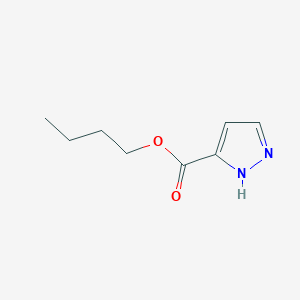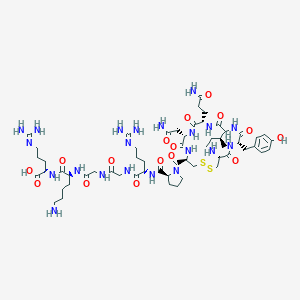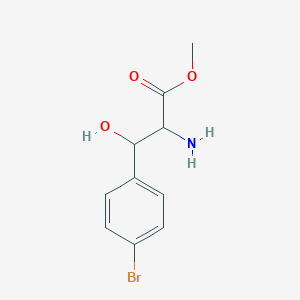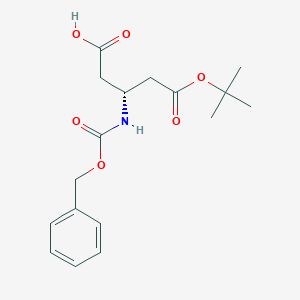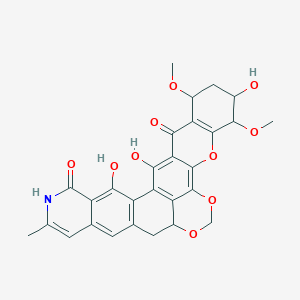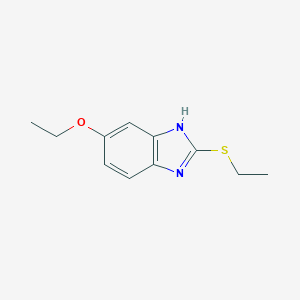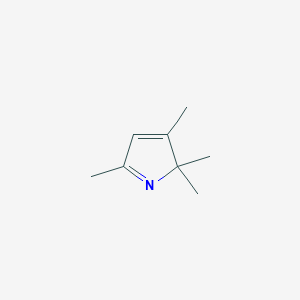
2,2,3,5-tetramethyl-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,5-tetramethyl-2H-pyrrole, also known as TMP, is a heterocyclic organic compound with a pyrrole ring. It has been widely used in scientific research due to its unique chemical properties. TMP has a strong electron-donating ability and can form stable radicals, making it useful in various applications such as organic synthesis, polymer chemistry, and materials science.
Wirkmechanismus
2,2,3,5-tetramethyl-2H-pyrrole has a strong electron-donating ability and can form stable radicals. In biological systems, 2,2,3,5-tetramethyl-2H-pyrrole can trap free radicals and prevent oxidative damage to cells. In organic synthesis, 2,2,3,5-tetramethyl-2H-pyrrole can act as a nucleophile and participate in various reactions such as Michael addition and aldol condensation. In polymer chemistry, 2,2,3,5-tetramethyl-2H-pyrrole can initiate polymerization reactions by forming radicals.
Biochemische Und Physiologische Effekte
2,2,3,5-tetramethyl-2H-pyrrole has been shown to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various biological systems. In addition, 2,2,3,5-tetramethyl-2H-pyrrole has been shown to have antitumor properties and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,3,5-tetramethyl-2H-pyrrole in lab experiments include its strong electron-donating ability, its ability to form stable radicals, and its versatility in various applications. However, 2,2,3,5-tetramethyl-2H-pyrrole has some limitations, including its high cost and the difficulty in handling and storing it due to its air and moisture sensitivity.
Zukünftige Richtungen
1. Development of new synthesis methods for 2,2,3,5-tetramethyl-2H-pyrrole that are more efficient and cost-effective.
2. Investigation of the potential of 2,2,3,5-tetramethyl-2H-pyrrole as a drug candidate for various diseases.
3. Development of new applications of 2,2,3,5-tetramethyl-2H-pyrrole in materials science, such as the synthesis of new polymers and materials with unique properties.
4. Investigation of the mechanism of action of 2,2,3,5-tetramethyl-2H-pyrrole in biological systems and its potential as a therapeutic agent.
5. Development of new derivatives of 2,2,3,5-tetramethyl-2H-pyrrole with improved properties and functionality.
Synthesemethoden
2,2,3,5-tetramethyl-2H-pyrrole can be synthesized by various methods, including the reaction of 2,3,5-trimethylpyrrole with formaldehyde, the reaction of acetone with ammonia and formaldehyde, and the reaction of 2,3-butanedione with ammonia. The most commonly used method is the reaction of 2,3,5-trimethylpyrrole with formaldehyde, which yields a high purity of 2,2,3,5-tetramethyl-2H-pyrrole.
Wissenschaftliche Forschungsanwendungen
2,2,3,5-tetramethyl-2H-pyrrole has been widely used in scientific research due to its unique chemical properties. It has been used as a spin trap for detecting free radicals in biological systems, as a building block in the synthesis of organic compounds, and as a polymerization initiator in polymer chemistry. 2,2,3,5-tetramethyl-2H-pyrrole has also been used as a fluorescent probe for detecting metal ions and as a stabilizer for metal nanoparticles.
Eigenschaften
CAS-Nummer |
122546-85-4 |
|---|---|
Produktname |
2,2,3,5-tetramethyl-2H-pyrrole |
Molekularformel |
C8H13N |
Molekulargewicht |
123.2 g/mol |
IUPAC-Name |
2,2,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-7(2)9-8(6,3)4/h5H,1-4H3 |
InChI-Schlüssel |
YHOVCFFJKMVLTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC1(C)C)C |
Kanonische SMILES |
CC1=CC(=NC1(C)C)C |
Synonyme |
2H-Pyrrole,2,2,3,5-tetramethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



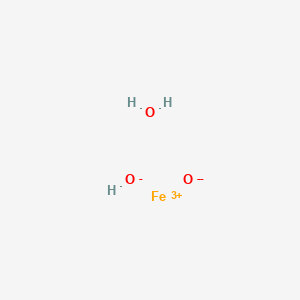
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
